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molecular formula C33H28N2O2 B8287878 1,3,4,6-Tetrabenzylfuro[3,4-d]imidazol-2-one

1,3,4,6-Tetrabenzylfuro[3,4-d]imidazol-2-one

Cat. No. B8287878
M. Wt: 484.6 g/mol
InChI Key: WZFXPWBIZVVFKF-UHFFFAOYSA-N
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Patent
US05763469

Procedure details

A solution of (4R-cis)-4,5-bis(phenylacetyl)-1,3-bis(benzyl)-2-imidazolidinone (79 mg, 0.16 mmol) and ammonium acetate (25 mg, 0.32 mmol) in acetic acid (2 ml) was refluxed 18 hours. The solution was neutralized with solid potassium carbonate and partitioned between EtOAc/water. The aqueous phase was washed twice with EtOAc. All organic extracts were combined and dried over MgSO4, then concentrated to a brown oil. Further purification was achieved by preparative TLC (silica gel, 30% EtOAc/hexane) to give the product as a yellow-brown oil, (59 mg, 76% yield). 1HNMR (CDCl3) δ7.10-7.44 (m, 10H), 4.99-5.16 (m, 2H) , 4.17-4.29 (m, 3H), 3.59 (d, 1H), 2.54 (m, 1H), 2.07-2.33 (m, 3H), 1.21-1.50 (m, 6H), 0.84-0.93 (m, 6H). MS: 417 (M+1).
Name
(4R-cis)-4,5-bis(phenylacetyl)-1,3-bis(benzyl)-2-imidazolidinone
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([C@H:10]2[C@@H:14]([C:15](=O)[CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[N:13]([CH2:24][C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)C(=O)[N:11]2[CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+].[C:44](=[O:47])([O-])[O-].[K+].[K+]>C(O)(=O)C>[CH2:24]([N:13]1[C:14]2=[C:15]([CH2:16][C:17]3[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=3)[O:9][C:8]([CH2:7][C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[C:10]2[N:11]([CH2:32][C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=2)[C:44]1=[O:47])[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
(4R-cis)-4,5-bis(phenylacetyl)-1,3-bis(benzyl)-2-imidazolidinone
Quantity
79 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)[C@@H]1N(C(N([C@@H]1C(CC1=CC=CC=C1)=O)CC1=CC=CC=C1)=O)CC1=CC=CC=C1
Name
Quantity
25 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc/water
WASH
Type
WASH
Details
The aqueous phase was washed twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
Further purification

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(N(C=2C1=C(OC2CC2=CC=CC=C2)CC2=CC=CC=C2)CC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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